3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one
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Overview
Description
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is a chemical compound with the molecular formula C11H14N2O2 It is known for its unique structure, which includes an oxazinanone ring fused with a phenyl group substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one typically involves the reaction of 4-(aminomethyl)phenyl derivatives with oxazinanone precursors under controlled conditions. One common method involves the use of transition metal catalysts to facilitate the formation of the oxazinanone ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinanone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aminomethyl group .
Scientific Research Applications
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazinanone ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one: This compound has a similar structure but with an aminoethyl group instead of an aminomethyl group.
1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene: This compound features multiple aminomethyl-substituted phenyl groups and is studied for its antimalarial properties.
Uniqueness
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazinanone ring and aminomethyl group provide versatility in chemical reactions and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-8,12H2 |
InChI Key |
UJWDWDOPAZMMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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